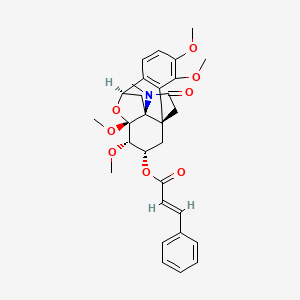
Stephalonine M
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stephalonine M is a natural alkaloid compound with the molecular formula C30H33NO8 and a molecular weight of 535.58 g/mol . It is known for its potent antimicrobial properties, particularly against drug-resistant gram-negative bacteria. This compound is derived from the plant Stephania longa and has shown significant potential in biomedical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Stephalonine M involves several steps, starting from the extraction of the raw material from Stephania longa. The compound is then purified using various chromatographic techniques. Specific synthetic routes and reaction conditions are not widely documented, but typical methods involve organic solvent extraction and purification processes.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale extraction from Stephania longa plants, followed by purification using high-performance liquid chromatography (HPLC) or similar techniques. The compound’s stability and solubility in solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone make it suitable for such processes.
Analyse Des Réactions Chimiques
Types of Reactions
Stephalonine M undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
Stephalonine M has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying alkaloid chemistry and reaction mechanisms.
Biology: Investigated for its antimicrobial properties against drug-resistant bacteria.
Medicine: Potential therapeutic applications in treating bacterial infections.
Industry: Used in the development of new antimicrobial agents and pharmaceuticals.
Mécanisme D'action
Stephalonine M exerts its effects by inhibiting the synthesis of bacterial cell walls, thereby exhibiting potent antimicrobial activity. The compound targets specific enzymes involved in cell wall synthesis, disrupting the integrity of the bacterial cell and leading to cell death.
Comparaison Avec Des Composés Similaires
Stephalonine M is part of the hasubanan-type alkaloids, which include compounds like stephalonine Q, stephalonine R, and stephalonine S . These compounds share similar structures and biological activities but differ in their specific molecular configurations and potency . This compound is unique in its high efficacy against drug-resistant gram-negative bacteria.
List of Similar Compounds
Propriétés
Formule moléculaire |
C30H33NO8 |
|---|---|
Poids moléculaire |
535.6 g/mol |
Nom IUPAC |
[(1R,8R,10S,11R,12S,13S)-3,4,11,12-tetramethoxy-17-methyl-16-oxo-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C30H33NO8/c1-31-23(32)17-28-15-22(38-24(33)14-11-18-9-7-6-8-10-18)27(36-4)30(37-5)29(28,31)16-21(39-30)19-12-13-20(34-2)26(35-3)25(19)28/h6-14,21-22,27H,15-17H2,1-5H3/b14-11+/t21-,22+,27+,28-,29+,30+/m1/s1 |
Clé InChI |
VUYMFOFOQOGUHO-VFGIGGLYSA-N |
SMILES isomérique |
CN1C(=O)C[C@@]23[C@]14C[C@H](C5=C2C(=C(C=C5)OC)OC)O[C@]4([C@H]([C@H](C3)OC(=O)/C=C/C6=CC=CC=C6)OC)OC |
SMILES canonique |
CN1C(=O)CC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(C(C3)OC(=O)C=CC6=CC=CC=C6)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


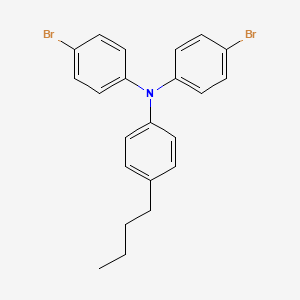
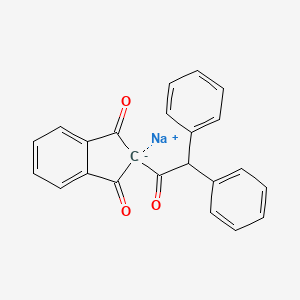
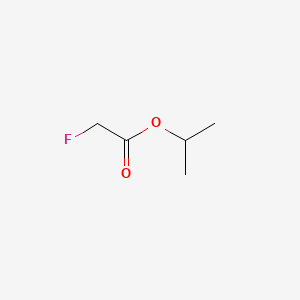
![4-(dimethylamino)-1-[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]butan-1-one;dihydrobromide](/img/structure/B13423523.png)
![8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-7-ol](/img/structure/B13423534.png)
![(5Z,8Z,11Z,14Z,17Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]icosa-5,8,11,14,17-pentaenamide](/img/structure/B13423540.png)
![(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-N-(4-methyl-2-oxochromen-6-yl)butanediamide](/img/structure/B13423550.png)

![1-(Bicyclo[2.2.2]Octa-2,5-Dien-2-Yl)-2,2,2-Trifluoroethanone](/img/structure/B13423557.png)
![tert-butylN-[2-(4-hydroxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13423562.png)
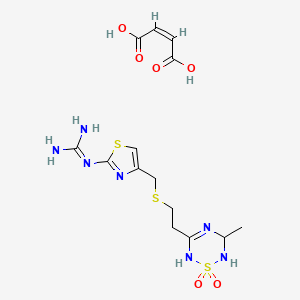
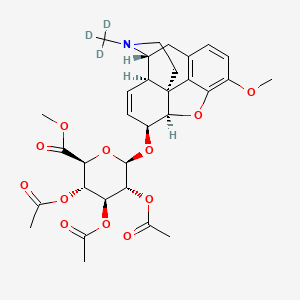
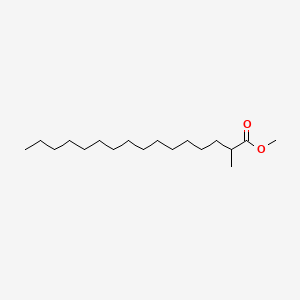
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-[5-(difluoromethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B13423590.png)
